molecular formula C23H19NO4 B130063 N-(9H-Fluoren-9-ylethoxycarbonyl)-4-aminobenzoic acid CAS No. 150256-47-6

N-(9H-Fluoren-9-ylethoxycarbonyl)-4-aminobenzoic acid

Katalognummer B130063
CAS-Nummer: 150256-47-6
Molekulargewicht: 373.4 g/mol
InChI-Schlüssel: QEOCEMPNYKUMCJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(9H-Fluoren-9-ylethoxycarbonyl)-4-aminobenzoic acid, commonly known as Fmoc-4-ABA, is a chemical compound used in the field of biochemistry. It is a derivative of 4-aminobenzoic acid and is widely used in the synthesis of peptides and proteins. Fmoc-4-ABA is a white powder that is soluble in organic solvents like methanol, dimethylformamide, and acetonitrile.

Wirkmechanismus

Fmoc-4-ABA acts as a protecting group for the amino group of amino acids during solid-phase peptide synthesis. It is attached to the amino group of the amino acid through an amide bond. The Fmoc group is then removed using a base like piperidine to expose the amino group for the next reaction. Fmoc-4-ABA also acts as a building block for the synthesis of unnatural amino acids and peptide mimetics.
Biochemical and Physiological Effects:
Fmoc-4-ABA does not have any direct biochemical or physiological effects as it is used as a chemical reagent in the synthesis of peptides and proteins. However, the peptides and proteins synthesized using Fmoc-4-ABA may have biochemical and physiological effects depending on their sequence and structure.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using Fmoc-4-ABA in lab experiments are:
1. Fmoc-4-ABA is a widely used and well-established reagent in solid-phase peptide synthesis.
2. Fmoc-4-ABA is easy to handle and has a high yield of synthesis.
3. Fmoc-4-ABA can be easily removed using a base like piperidine.
The limitations of using Fmoc-4-ABA in lab experiments are:
1. Fmoc-4-ABA is expensive compared to other protecting groups.
2. Fmoc-4-ABA is not compatible with some amino acids like cysteine and histidine.
3. Fmoc-4-ABA may cause side reactions like epimerization and racemization.

Zukünftige Richtungen

The future directions for the use of Fmoc-4-ABA in biochemistry are:
1. Development of new protecting groups that are more efficient and cost-effective than Fmoc-4-ABA.
2. Synthesis of new peptide mimetics and unnatural amino acids using Fmoc-4-ABA.
3. Use of Fmoc-4-ABA in the synthesis of cyclic peptides and proteins.
4. Development of new imaging and diagnostic applications using fluorescent peptides and proteins synthesized using Fmoc-4-ABA.
Conclusion:
In conclusion, Fmoc-4-ABA is a widely used chemical reagent in the field of biochemistry for the synthesis of peptides and proteins. It acts as a protecting group for the amino group of amino acids during solid-phase peptide synthesis and is also used as a building block for the synthesis of unnatural amino acids and peptide mimetics. Fmoc-4-ABA has advantages like high yield of synthesis and easy removal using a base like piperidine, but also has limitations like high cost and incompatibility with some amino acids. The future directions for the use of Fmoc-4-ABA in biochemistry include the development of new protecting groups, synthesis of new peptide mimetics and unnatural amino acids, use in the synthesis of cyclic peptides and proteins, and development of new imaging and diagnostic applications.

Synthesemethoden

The synthesis of Fmoc-4-ABA involves a two-step process. In the first step, 4-aminobenzoic acid is reacted with ethyl chloroformate to form ethyl 4-aminobenzoate. In the second step, ethyl 4-aminobenzoate is reacted with Fmoc-OSu (9-Fluorenylmethoxycarbonyl-N-hydroxysuccinimide) to form Fmoc-4-ABA. The reaction is carried out in the presence of a base like triethylamine or N-methylmorpholine. The yield of the reaction is around 70-80%.

Wissenschaftliche Forschungsanwendungen

Fmoc-4-ABA is widely used in the field of biochemistry for the synthesis of peptides and proteins. It is used as a protecting group for the amino group of amino acids during solid-phase peptide synthesis. Fmoc-4-ABA is also used as a building block for the synthesis of unnatural amino acids and peptide mimetics. It is used in the synthesis of peptide libraries for drug discovery and development. Fmoc-4-ABA is also used in the synthesis of fluorescent peptides and proteins for imaging and diagnostic applications.

Eigenschaften

CAS-Nummer

150256-47-6

Produktname

N-(9H-Fluoren-9-ylethoxycarbonyl)-4-aminobenzoic acid

Molekularformel

C23H19NO4

Molekulargewicht

373.4 g/mol

IUPAC-Name

4-[2-(9H-fluoren-9-yl)ethoxycarbonylamino]benzoic acid

InChI

InChI=1S/C23H19NO4/c25-22(26)15-9-11-16(12-10-15)24-23(27)28-14-13-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21H,13-14H2,(H,24,27)(H,25,26)

InChI-Schlüssel

QEOCEMPNYKUMCJ-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)CCOC(=O)NC4=CC=C(C=C4)C(=O)O

Kanonische SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)CCOC(=O)NC4=CC=C(C=C4)C(=O)O

Andere CAS-Nummern

150256-47-6

Synonyme

N-(9H-fluoren-9-ylethoxycarbonyl)-4-aminobenzoic acid
NPC 16570
NPC-16570

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.